(1-methoxy-3-octoxypropan-2-yl) 2-ethylhexanoate
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Overview
Description
(1-methoxy-3-octoxypropan-2-yl) 2-ethylhexanoate is an organic compound with a complex structure, characterized by the presence of methoxy, octoxy, and ethylhexanoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methoxy-3-octoxypropan-2-yl) 2-ethylhexanoate typically involves the reaction of 1-methoxy-3-octoxypropan-2-ol with 2-ethylhexanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of advanced purification techniques, such as chromatography, can help achieve high purity levels required for specific applications.
Chemical Reactions Analysis
Types of Reactions
(1-methoxy-3-octoxypropan-2-yl) 2-ethylhexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy or octoxy groups are replaced by other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halides, amines.
Scientific Research Applications
(1-methoxy-3-octoxypropan-2-yl) 2-ethylhexanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the formulation of specialty chemicals, such as surfactants and lubricants.
Mechanism of Action
The mechanism of action of (1-methoxy-3-octoxypropan-2-yl) 2-ethylhexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
1-(1-methoxypropan-2-yloxy)propan-2-ol: A compound with a similar structure but different functional groups.
Propylene glycol methyl ether: Another compound with a methoxy group but different overall structure.
Uniqueness
(1-methoxy-3-octoxypropan-2-yl) 2-ethylhexanoate is unique due to its combination of methoxy, octoxy, and ethylhexanoate groups, which confer specific chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields, distinguishing it from other similar compounds.
Properties
CAS No. |
89389-65-1 |
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Molecular Formula |
C20H40O4 |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
(1-methoxy-3-octoxypropan-2-yl) 2-ethylhexanoate |
InChI |
InChI=1S/C20H40O4/c1-5-8-10-11-12-13-15-23-17-19(16-22-4)24-20(21)18(7-3)14-9-6-2/h18-19H,5-17H2,1-4H3 |
InChI Key |
QDELACNXUBHJAX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOCC(COC)OC(=O)C(CC)CCCC |
Origin of Product |
United States |
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